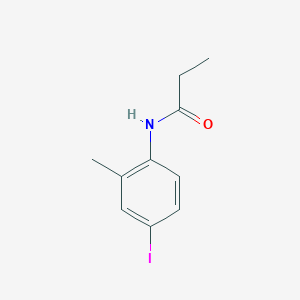

N-(4-iodo-2-methylphenyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-iodo-2-methylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO/c1-3-10(13)12-9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRHCOGOLDSRRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=C(C=C1)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of N 4 Iodo 2 Methylphenyl Propanamide in Contemporary Organic Chemistry Research

While specific, in-depth research on N-(4-iodo-2-methylphenyl)propanamide itself is not extensively documented in publicly available literature, its structure represents a confluence of functionalities that are central to modern synthetic and medicinal chemistry. The molecule combines an N-aryl amide, an iodinated phenyl ring, and a propanamide group. Each of these components plays a crucial role in the design and synthesis of complex organic molecules, making this compound a representative example for discussing key concepts in advanced organic synthesis.

Advanced Synthetic Methodologies for N 4 Iodo 2 Methylphenyl Propanamide and Analogous N Aryl Propanamides

Amide Bond Formation Strategies

The construction of the amide linkage is a cornerstone of organic synthesis. For N-aryl propanamides, several robust methods have been established, ranging from classical coupling reactions to more modern, milder approaches.

Carboxylic Acid and Amine Coupling Reactions (e.g., using TCFH/NMI, DCC/NHS)

The direct coupling of a carboxylic acid (propanoyl chloride or propanoic acid) with an amine (4-iodo-2-methylaniline) is one of the most common methods for forming N-aryl propanamides. To facilitate this reaction, which can be slow and require harsh conditions, various coupling reagents have been developed to activate the carboxylic acid.

TCFH/NMI: The combination of N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N-methylimidazole (NMI) has emerged as a powerful tool for challenging amide bond formations, particularly with non-nucleophilic amines. researchgate.netnih.govnih.gov This reagent system generates a highly reactive N-acyl imidazolium intermediate in situ, which readily reacts with the amine. researchgate.nethighfine.com The advantages of this method include high yields, rapid reaction times even at room temperature, and a simple workup due to the water solubility of the byproducts. nih.govhighfine.com The TCFH/NMI system is also noted for its ability to preserve the stereochemical integrity of adjacent stereogenic centers. researchgate.nethighfine.com

DCC/NHS: The use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent is a well-established method for amide bond synthesis. chemistrysteps.comlibretexts.orgresearchgate.net DCC activates the carboxylic acid to form an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. thieme-connect.comthermofisher.com To improve reaction efficiency and suppress side reactions, such as the formation of N-acylurea, N-hydroxysuccinimide (NHS) is often added as an auxiliary nucleophile. thieme-connect.comthermofisher.com This forms an activated NHS ester, which then cleanly reacts with the amine to provide the desired amide. While effective, a notable drawback of the DCC/NHS method is the formation of dicyclohexylurea (DCU) as a byproduct, which can be challenging to remove from the reaction mixture. thieme-connect.com

| Coupling Reagent System | Key Intermediate | Advantages | Disadvantages |

| TCFH/NMI | N-acyl imidazolium | High yields, rapid reactions, mild conditions, water-soluble byproducts, good for hindered substrates. researchgate.netnih.govhighfine.com | Reagent cost can be a factor. |

| DCC/NHS | O-acylisourea / NHS ester | Well-established, effective for many substrates. chemistrysteps.comresearchgate.netthermofisher.com | Formation of insoluble dicyclohexylurea (DCU) byproduct complicates purification. thieme-connect.com |

Preparation from Isocyanate Precursors

An alternative route to N-aryl amides involves the use of isocyanate precursors. Aryl isocyanates can be generated in situ from various starting materials and subsequently trapped with a nucleophile to form the desired amide. For instance, a palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate can produce aryl isocyanates. mit.edu These intermediates can then react with a suitable propanoyl nucleophile. Another approach involves the reaction of a phenyl-containing isocyanate with formic acid or water in the presence of a boron complexing agent to yield an N-aryl amide, which can then be further processed. google.com While this method offers a different synthetic pathway, it often requires careful control of reaction conditions to manage the reactivity of the isocyanate intermediate.

Synthesis via Reduction of Nitroarenes and Subsequent Acyl Halide Amidation (e.g., Fe-mediated, metal-free)

A common and cost-effective strategy for the synthesis of N-aryl amides begins with the corresponding nitroarene. This two-step process involves the reduction of the nitro group to an amine, followed by acylation.

Fe-mediated Reduction: Iron powder in the presence of an acid (such as acetic acid or hydrochloric acid) is a classical and widely used method for the reduction of nitroarenes. researchgate.net This method is advantageous due to the low cost and environmental friendliness of iron. An efficient Fe/CaCl₂ system has also been reported for the reduction of nitroarenes via catalytic transfer hydrogenation. organic-chemistry.org These methods are generally high-yielding and tolerate a wide range of functional groups. Following the reduction to the aniline (B41778), the intermediate amine is then reacted with an acyl halide, such as propanoyl chloride, to furnish the final N-aryl propanamide.

Metal-free Reduction: In recent years, there has been a growing interest in developing metal-free reduction methods to avoid potential metal contamination of the final products. rsc.org Several metal-free approaches for the reduction of nitroarenes have been reported. One such method utilizes tetrahydroxydiboron [B₂(OH)₄] as the reductant in the presence of an organocatalyst, which can achieve rapid and highly chemoselective reduction at room temperature. acs.org Another sustainable approach employs thiourea dioxide as the reductant under mild, aqueous conditions. rsc.org Organosilicon reducing agents have also been successfully used for the metal-free deoxygenation of nitroarenes. nih.gov Once the nitro group is reduced to the amine, standard acylation procedures can be applied to complete the synthesis of the N-aryl propanamide.

| Reduction Method | Reagents | Key Features |

| Fe-mediated | Fe powder, acid (e.g., HCl, Acetic Acid) | Cost-effective, environmentally benign, high yields. researchgate.net |

| Metal-free | e.g., B₂(OH)₄, organocatalyst; Thiourea dioxide | Avoids metal contamination, often mild conditions, high chemoselectivity. acs.orgrsc.org |

Transformations Involving Aldoximes and Aryl Halides

A more recent and innovative approach for the synthesis of N-aryl amides involves the copper-catalyzed one-pot reaction of aldoximes and aryl halides. nih.gov This methodology provides a direct route to the desired amide without the need to pre-form the amine. In this transformation, a heterogeneous CuO/carbon material can be used as a recyclable catalyst, making the process more sustainable. nih.gov The reaction typically proceeds by refluxing a mixture of the aldoxime, aryl halide, catalyst, and a base such as potassium carbonate in a suitable solvent. nih.gov

Strategies for Selective Iodination of Aromatic Rings

For the synthesis of N-(4-iodo-2-methylphenyl)propanamide, the introduction of an iodine atom onto the aromatic ring is a crucial step. This is typically achieved through electrophilic aromatic substitution.

Electrophilic Aromatic Iodination Techniques

The direct iodination of an aromatic ring requires an electrophilic iodine source. Since molecular iodine (I₂) itself is not sufficiently electrophilic to react with many aromatic compounds, an oxidizing agent is often required to generate a more potent electrophile, such as the iodonium ion (I⁺). youtube.com

Common iodinating systems include:

Iodine with an Oxidizing Agent: A mixture of I₂ with an oxidizing agent like nitric acid, hydrogen peroxide, or potassium iodate can effectively iodinate activated aromatic rings. researchgate.netgoogle.com

N-Iodosuccinimide (NIS): NIS is a mild and convenient source of electrophilic iodine. researchgate.net Its reactivity can be enhanced by the addition of a catalytic amount of an acid, such as trifluoroacetic acid (TFA), which generates a superelectrophilic iodine(I) trifluoroacetate in situ. researchgate.net

Iodine Monochloride (ICl): ICl is a more polarized and thus more reactive iodinating agent than I₂. It can be used for the iodination of a variety of aromatic substrates.

The regioselectivity of the iodination is governed by the directing effects of the substituents already present on the aromatic ring. In the case of a 2-methylaniline or N-(2-methylphenyl)propanamide precursor, both the methyl and the amino/amido groups are ortho-, para-directing. The iodine will preferentially substitute at the sterically less hindered para position relative to the amino/amido group. A protocol using molecular iodine in a pyridine/dioxane mixture has been shown to be effective for the selective para-iodination of aniline derivatives. researchgate.net

| Iodinating Reagent | Activating Agent/Conditions | Substrate Scope |

| I₂ | Oxidizing agent (e.g., H₂O₂, KIO₃) researchgate.netgoogle.com | Activated aromatic rings. |

| N-Iodosuccinimide (NIS) | Acid catalyst (e.g., TFA) researchgate.net | Wide range of aromatic compounds, including electron-rich systems. |

| Iodine Monochloride (ICl) | None required | General iodinating agent. |

Halogen Exchange Methodologies (e.g., conversion of aryl bromides to iodides)

A key strategy for introducing an iodine atom onto the N-aryl moiety is through halogen exchange, a process often referred to as an aromatic Finkelstein reaction. nih.govwikipedia.org This method is particularly useful for converting more readily available aryl bromides or chlorides into the corresponding aryl iodides, which are often more reactive in subsequent cross-coupling reactions. nih.govfrontiersin.org

The classic Finkelstein reaction involves the treatment of an alkyl halide with an excess of a metal iodide salt, typically sodium iodide in acetone, driving the equilibrium towards the formation of the alkyl iodide due to the precipitation of the less soluble sodium bromide or chloride. wikipedia.org However, aryl halides are generally less reactive than alkyl halides in traditional nucleophilic substitution reactions. wikipedia.org

Modern advancements have led to the development of metal-catalyzed halogen exchange reactions for aryl halides. Copper(I)-catalyzed systems have proven to be particularly effective. organic-chemistry.orgacs.orgacs.org For instance, a mild and general method for the conversion of aryl bromides to aryl iodides utilizes a catalyst system comprising copper(I) iodide (CuI) and a diamine ligand. organic-chemistry.orgacs.orgacs.org This approach tolerates a wide variety of functional groups, including amides. organic-chemistry.orgacs.org The choice of solvent and the specific iodide salt can significantly influence the reaction rate and equilibrium conversion. organic-chemistry.orgacs.orgacs.org Dioxane, n-butanol, and n-pentanol are effective solvents when sodium iodide is used as the halide source. acs.org

Nickel-based catalysts have also been employed for halogen exchange in aryl halides. nih.govthieme-connect.com These methods can facilitate the conversion of aryl chlorides to bromides, and aryl iodides to bromides or chlorides. thieme-connect.com Microwave heating has been shown to significantly accelerate these nickel-catalyzed reactions. nih.govfrontiersin.org

Below is a table summarizing catalyst systems for aromatic Finkelstein reactions:

| Catalyst System | Reactant | Product | Conditions | Yield | Reference |

| 5 mol % CuI, 10 mol % 1,2- or 1,3-diamine ligand, NaI | Aryl Bromide | Aryl Iodide | Dioxane, 110 °C | ~99% conversion | organic-chemistry.org |

| Nickel(II) halides | Aryl Halide | Aryl Halide (exchanged) | Conventional or microwave heating | Good to excellent | nih.govfrontiersin.orgthieme-connect.com |

Regioselective Diazotization-Iodination of Anilines

The Sandmeyer reaction provides a classic and versatile method for the synthesis of aryl iodides from aryl amines via a diazotization-iodination sequence. nrochemistry.comwikipedia.orgbyjus.com This process involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by an iodide ion. nrochemistry.comwikipedia.orgbyjus.com

The first step, diazotization, is typically carried out by treating the aniline with sodium nitrite in the presence of a strong acid, such as sulfuric or hydrochloric acid, at low temperatures. tpu.ru The resulting diazonium salt is often not isolated and is used in situ. nrochemistry.com

For the subsequent iodination step, the addition of potassium iodide to the diazonium salt solution leads to the formation of the aryl iodide with the liberation of nitrogen gas. nrochemistry.com Unlike other Sandmeyer reactions that often require a copper(I) salt catalyst, the formation of aryl iodides generally proceeds without a catalyst. nrochemistry.comyoutube.com

The regioselectivity of this method is determined by the position of the amino group on the starting aniline. This allows for the precise placement of the iodine atom on the aromatic ring, which is crucial for the synthesis of specifically substituted compounds like this compound. Both electron-donating and electron-withdrawing groups on the aromatic ring are generally tolerated in the Sandmeyer reaction. nrochemistry.com

Recent advancements have focused on developing greener and more efficient diazotization-iodination protocols. tpu.rusemanticscholar.org These include the use of reusable polymeric diazotization agents and carrying out the reaction in aqueous media under milder, strong-acid-free conditions. tpu.rusemanticscholar.org

The general steps for the Sandmeyer iodination are outlined below:

| Step | Reagents | Conditions | Intermediate/Product |

| 1. Diazotization | Primary Aryl Amine, NaNO₂, Strong Acid (e.g., H₂SO₄) | Low temperature (0-5 °C) | Aryl Diazonium Salt |

| 2. Iodination | Aryl Diazonium Salt, KI | Room temperature | Aryl Iodide |

Control of Regioselectivity and Stereochemistry

Achieving precise control over the arrangement of atoms in a molecule is a cornerstone of modern organic synthesis. For this compound, this involves ensuring the iodine atom is specifically at the 4-position of the phenyl ring and controlling the stereochemistry of the propanamide moiety when chiral centers are present.

Development of Regioselective Iodination Protocols

The regioselective introduction of an iodine atom onto an aromatic ring is critical. While methods like the Sandmeyer reaction offer inherent regiocontrol based on the starting aniline, direct electrophilic iodination of an N-aryl propanamide presents challenges. The directing effects of the substituents on the aromatic ring (the methyl group and the propanamide group) will influence the position of iodination.

To overcome these challenges, protocols that offer high regioselectivity have been developed. For instance, the choice of iodinating reagent and reaction conditions can significantly impact the outcome. nih.gov Sterically controlled C-H iodination has emerged as a powerful strategy, allowing for the iodination of arenes at positions that are sterically most accessible, which can provide a different regioselectivity compared to electronically controlled reactions. nih.gov

Furthermore, the development of iodination methods using silver salts, such as silver sulfate, in combination with iodine has shown to provide specific regioselectivity for certain substituted aromatic compounds. nih.gov

Asymmetric Synthesis Approaches for the Propanamide Moiety

When the propanamide side chain contains a stereocenter, for example, if it were α-substituted, asymmetric synthesis methodologies become crucial to produce a single enantiomer. du.ac.inyoutube.com Asymmetric synthesis can be broadly categorized into methods that use a chiral substrate, a chiral auxiliary, or a chiral catalyst. youtube.com

A common approach is the use of a chiral auxiliary. youtube.com In this method, an achiral propanoyl precursor is attached to a chiral molecule (the auxiliary). This chiral auxiliary then directs the stereochemical outcome of a subsequent reaction, such as an alkylation at the α-position of the propanoyl group. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product. youtube.com

Another powerful technique is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of a single enantiomer of the product. nih.gov For instance, asymmetric Michael additions can be used to introduce chirality into the propanamide backbone. mdpi.com Organocatalysis, using small chiral organic molecules as catalysts, has become a particularly important tool in this area. mdpi.com

The enantiomeric excess (ee), a measure of the purity of the desired enantiomer, is a key parameter in evaluating the success of an asymmetric synthesis. du.ac.in

Catalytic Systems and Non-Conventional Activation Methods in Synthesis

To improve the efficiency, sustainability, and speed of synthetic processes for N-aryl propanamides, researchers have explored various catalytic systems and non-conventional activation methods.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has gained significant traction as a method to dramatically reduce reaction times, often from hours to minutes, and in many cases, improve reaction yields. tandfonline.comnih.govchim.it The use of microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to different reaction outcomes compared to conventional heating. nih.gov

For the synthesis of N-aryl propanamides, microwave assistance can be applied to the amide bond formation step. nih.govacs.org Direct amidation of carboxylic acids and amines, which typically requires high temperatures and long reaction times, can be significantly accelerated under microwave irradiation. tandfonline.comnih.gov Solvent-free microwave-assisted synthesis of amides has been reported, offering a more environmentally friendly approach. tandfonline.comthieme-connect.com

Microwave heating has also been successfully applied to halogen exchange reactions, providing a rapid method for the synthesis of aryl halides. nih.govfrontiersin.org Furthermore, microwave-assisted synthesis has been utilized in the preparation of various heterocyclic compounds containing amide functionalities. nih.govsciforum.netmdpi.comacs.org

The table below highlights the advantages of microwave-assisted synthesis for amide formation:

| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Key Advantages | Reference |

| Amide synthesis from carboxylic acid and amine | Several hours | 8-12 minutes | Rapid, high yield, solvent-free potential | tandfonline.com |

| Halogen exchange in aryl halides | 4 hours | 5 minutes | Drastically reduced reaction time | frontiersin.org |

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed, Copper-catalyzed)

Transition metal catalysis has become an indispensable tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. thermofisher.com Palladium and copper complexes, in particular, have been extensively developed for the N-arylation of amides, offering reliable routes to N-aryl propanamides. These reactions typically involve the coupling of an aryl halide (like 4-iodo-2-methylaniline (B78855) precursors) with propanamide or the coupling of an amine with a propanoyl halide or related derivative.

Palladium-Catalyzed Synthesis:

The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for forming C-N bonds. ustc.edu.cn This methodology allows for the coupling of an amine with an aryl halide or pseudohalide. In the context of synthesizing this compound, this could involve reacting 4-iodo-2-methylaniline with propanoyl chloride or a related activated propanoyl species. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amide, deprotonation, and finally, reductive elimination to yield the N-aryl amide and regenerate the catalyst. rhhz.net The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and broad substrate scope.

Key components of a typical Buchwald-Hartwig amination for N-aryl amide synthesis include:

Palladium Source: Precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used. nih.gov

Ligands: Bulky, electron-rich phosphine ligands such as BINAP are often employed to facilitate the catalytic cycle. nih.gov

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amide.

Solvent: Aprotic polar solvents like dioxane, toluene, or DMF are typically used. nih.gov

| Catalyst System | Aryl Halide Example | Amide | Base | Solvent | Yield (%) |

| Pd₂(dba)₃ / BINAP | 2-Bromophenyl iodide | Aniline derivative | Cs₂CO₃ | Toluene | up to 75% nih.gov |

| Pd(OAc)₂ / Ligand | Aryl Bromide | Primary Amine | NaOtBu | Dioxane | Moderate to High |

This table represents typical conditions for palladium-catalyzed N-arylation reactions applicable to the synthesis of analogous N-aryl amides.

Copper-Catalyzed Synthesis:

The copper-catalyzed N-arylation of amides, historically known as the Goldberg reaction, offers a valuable and often more economical alternative to palladium-catalyzed methods. nih.govacs.org Significant advancements have been made to overcome the harsh conditions of the classic Ullmann reaction, with modern protocols utilizing ligands to facilitate the reaction under milder conditions. nih.govnih.gov These reactions are effective for coupling aryl halides, particularly aryl iodides, with a variety of amides.

A general procedure involves heating an aryl iodide with an amide in the presence of a copper(I) salt (e.g., CuI) and a ligand. nih.gov L-proline and its derivatives, as well as various diamines, have been identified as effective ligands that accelerate the coupling process. nih.govnih.gov The reaction mechanism is believed to involve the formation of a copper(I) amidate complex, which then undergoes oxidative addition with the aryl halide. nih.govacs.org

Recent developments have also focused on ligand-free copper-catalyzed systems. One such method involves the ipso-amidation of arylboronic acids with nitriles, using CuBr₂ as the catalyst in tert-butanol. organic-chemistry.orgthieme-connect.com This approach is highly efficient, air-tolerant, and avoids the need for expensive ligands, providing N-aryl amides in good to excellent yields. organic-chemistry.org

| Catalyst | Ligand | Reactants | Base | Solvent | Temperature (°C) | Yield (%) |

| CuI (5 mol%) | (S)-N-methylpyrrolidine-2-carboxylate | Aryl iodide, 2-pyrrolidone | K₃PO₄ | DMSO | 110 | Good to High nih.gov |

| CuBr₂ | Ligand-Free | Arylboronic acid, Nitrile | K₂CO₃ | t-BuOH | 80 | up to 90% organic-chemistry.org |

This table illustrates conditions for copper-catalyzed N-arylation, a viable pathway for synthesizing N-aryl propanamides.

Metal-Free Synthetic Routes

While transition metal catalysis is a powerful tool, the development of metal-free synthetic routes is of great interest to avoid potential metal contamination in the final products, particularly for pharmaceutical applications. These methods often rely on different activation strategies to facilitate C-N bond formation.

One emerging strategy involves the use of hypervalent iodine reagents or other strong oxidants. For instance, acid-mediated coupling reactions have been developed for the synthesis of related aryl sulfides from thiols and diaryliodonium salts, operating under acidic conditions and tolerating air and moisture. organic-chemistry.org While not a direct amidation, this principle of using non-metallic reagents to promote coupling is a key area of research.

Another approach focuses on the manipulation of functional groups to induce cyclization or rearrangement reactions that result in the desired amide product. For example, a series of N-aryl 2-alkenamides were efficiently produced by treating N-aryl 3-(phenylsulfonyl)propanamides with potassium tert-butoxide. researchgate.net This type of base-mediated elimination reaction represents a metal-free pathway to unsaturated N-aryl amides, which could potentially be reduced to the target N-aryl propanamides.

Furthermore, organocatalytic methods are being explored. For example, the ring-opening aminolysis of lactones can be catalyzed by organic molecules to form amides without the need for any metal species. researchgate.net

| Method Type | Key Reagent/Catalyst | Substrates | Conditions | Product Type |

| Base-Mediated Elimination | Potassium tert-butoxide | N-aryl 3-(phenylsulfonyl)propanamides | THF, 0°C | N-aryl 2-alkenamides researchgate.net |

| Acid-Mediated Coupling | Trifluoroacetic Acid (TFA) | Thiols, Diaryliodonium Salts | 1,4-Dioxane, 110°C | Diaryl Sulfides organic-chemistry.org |

| Organocatalysis | Organic Catalyst | Lactones, Amines | Varies | Hydroxy-amides researchgate.net |

This table summarizes various metal-free strategies that represent alternative synthetic pathways towards N-aryl amides or their precursors.

Structural Elucidation and Advanced Spectroscopic Characterization of N 4 Iodo 2 Methylphenyl Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei. For N-(4-iodo-2-methylphenyl)propanamide, a combination of one-dimensional and advanced NMR techniques offers an unambiguous confirmation of its molecular structure.

High-Resolution ¹H and ¹³C NMR Spectroscopic Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for the initial structural verification of this compound. The spectra provide critical data on the number and type of protons and carbons, their electronic environments, and their scalar couplings.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronic effects of neighboring atoms and functional groups. Aromatic protons typically resonate in the downfield region (δ 6.5-8.0 ppm) due to the ring current effect of the benzene (B151609) ring. libretexts.orglibretexts.org The propanamide moiety protons and the methyl group on the phenyl ring will appear in the upfield region.

The expected signals would include:

A singlet for the amide proton (N-H), the chemical shift of which can be broad and variable depending on solvent and concentration.

Three signals for the aromatic protons. Due to the substitution pattern, they would likely appear as a doublet, a doublet of doublets, and another doublet, with coupling constants indicating their ortho, meta, and para relationships.

A quartet for the methylene (B1212753) (-CH₂) group of the propanamide side chain, coupled to the adjacent methyl group.

A triplet for the terminal methyl (-CH₃) group of the propanamide side chain, coupled to the adjacent methylene group.

A singlet for the methyl (-CH₃) group attached to the aromatic ring.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The carbons of the aromatic ring absorb in the 120-150 ppm range. libretexts.org The presence of the electron-withdrawing iodine atom will cause a significant downfield shift for the carbon atom to which it is attached (C4), while the carbon itself will show a lower intensity signal due to the quadrupolar relaxation effect of iodine. The carbonyl carbon of the amide group is characteristically found far downfield (typically δ > 170 ppm).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -NH (Amide) | ~7.5-8.5 | Broad Singlet | 1H |

| Aromatic H (C5-H) | ~7.6 | Doublet | 1H |

| Aromatic H (C3-H) | ~7.5 | Doublet of Doublets | 1H |

| Aromatic H (C6-H) | ~7.2 | Doublet | 1H |

| -CH₂ (Propanamide) | ~2.4 | Quartet | 2H |

| Ar-CH₃ (Phenyl) | ~2.2 | Singlet | 3H |

| -CH₃ (Propanamide) | ~1.2 | Triplet | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | ~173 |

| Aromatic C1 | ~138 |

| Aromatic C3 | ~139 |

| Aromatic C5 | ~132 |

| Aromatic C6 | ~128 |

| Aromatic C2 | ~135 |

| Aromatic C4-I | ~90 |

| -CH₂ (Propanamide) | ~30 |

| Ar-CH₃ (Phenyl) | ~18 |

| -CH₃ (Propanamide) | ~10 |

Application of Multinuclear and Two-Dimensional NMR Techniques

While 1D NMR provides fundamental data, two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum. wiley.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings. For this compound, it would show a clear correlation between the methylene quartet and the methyl triplet of the propanamide group. It would also help in assigning the coupled aromatic protons by showing cross-peaks between adjacent protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by correlating it to its attached proton(s), for example, linking the aromatic proton signals to their corresponding aromatic carbon signals.

Multinuclear NMR: While less common for routine characterization, ¹⁵N NMR could provide information on the electronic environment of the amide nitrogen. The chemical shift would be characteristic of a secondary amide.

The direct analysis of two-dimensional spectra allows for greater accuracy and flexibility in resolving overlapping peaks, which can be a challenge in complex molecules. nih.govbiorxiv.orgnih.gov

Solid-State NMR for Conformational and Dynamic Studies

Solid-State NMR (ssNMR) spectroscopy is a powerful tool for investigating the structure, conformation, and dynamics of molecules in their crystalline or amorphous solid forms. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR can measure these interactions, providing rich structural information. nih.gov

For this compound, ssNMR could be employed to:

Study Polymorphism: Identify and characterize different crystalline forms (polymorphs) of the compound, which may exhibit distinct intermolecular interactions and packing arrangements.

Determine Conformation: Analyze the torsional angles of the molecule in the solid state, particularly the orientation of the propanamide group relative to the phenyl ring.

Probe Intermolecular Interactions: Investigate hydrogen bonding involving the amide N-H and C=O groups, which dictates the crystal packing.

Characterize Halogen Bonding: As an iodinated compound, ssNMR can provide insights into potential halogen bonding interactions (C-I···O or C-I···N) in the crystal lattice. ¹²⁷I is a quadrupolar nucleus, and its NMR parameters are highly sensitive to the local electronic and structural environment. nih.govwiley.comresearchgate.net

Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to average anisotropic interactions to obtain higher resolution spectra.

In Situ Reaction Monitoring via Flow NMR and ReactNMR

The synthesis of this compound, typically involving the acylation of 4-iodo-2-methylaniline (B78855) with propanoyl chloride or a related activated carboxylic acid, can be monitored in real-time using flow NMR or dedicated ReactNMR systems. nih.govlibretexts.orghepatochem.com This process analytical technology (PAT) provides kinetic and mechanistic insights that are difficult to obtain from traditional offline analysis. acs.orgnih.govbeilstein-journals.orgresearchgate.net

By flowing the reaction mixture through an NMR flow cell placed within the spectrometer, one can:

Track Reactant Consumption and Product Formation: Monitor the disappearance of signals corresponding to the starting materials (e.g., 4-iodo-2-methylaniline) and the simultaneous appearance of signals for this compound. rsc.org

Identify and Characterize Intermediates: Detect transient intermediates that may form during the reaction, providing a deeper understanding of the reaction mechanism.

Optimize Reaction Conditions: Rapidly assess the effect of changing parameters such as temperature, catalyst loading, or reagent concentration on the reaction rate and yield, facilitating efficient process optimization. nih.gov

This approach circumvents issues related to quenching the reaction for offline analysis and provides a continuous stream of quantitative data on the reaction progress. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups. These bands serve as a spectroscopic fingerprint for the molecule.

Key expected vibrational frequencies include:

N-H Stretching: A moderate to sharp band in the region of 3330-3060 cm⁻¹ is characteristic of the N-H bond in a secondary amide, often shifted to lower frequencies due to hydrogen bonding in the solid state. spcmc.ac.in

Aromatic C-H Stretching: Weak to medium bands typically appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). libretexts.org

Aliphatic C-H Stretching: Bands corresponding to the methyl and methylene groups will be observed in the 2850-2960 cm⁻¹ region. libretexts.org

C=O Stretching (Amide I Band): A strong, sharp absorption band between 1680 and 1630 cm⁻¹ is one of the most prominent features of an amide and is assigned to the carbonyl stretch. spcmc.ac.inacs.orgyoutube.com

N-H Bending (Amide II Band): This band arises from a coupling of the N-H in-plane bend and C-N stretch. For secondary amides, it appears in the 1570-1515 cm⁻¹ region and is typically strong. spcmc.ac.inyoutube.com

Aromatic C=C Stretching: One or more bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, characteristic of the phenyl ring. libretexts.org

C-N Stretching: This vibration can be found in the 1304-1168 cm⁻¹ range. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | 3330 - 3060 | Medium |

| Aromatic C-H Stretch | Aryl | 3100 - 3030 | Weak-Medium |

| Aliphatic C-H Stretch | -CH₃, -CH₂ | 2960 - 2850 | Medium |

| C=O Stretch (Amide I) | Amide Carbonyl | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | Amide | 1570 - 1515 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Weak |

Compound Names

Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Fingerprinting

No specific FT-Raman spectra or analyses for this compound have been found. A molecular fingerprinting analysis would require experimental data detailing characteristic vibrational modes, such as C=O stretching, N-H bending, C-N stretching, and vibrations of the substituted benzene ring, which are currently unavailable.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Isotopic Abundance Patterns

While the molecular formula can be deduced as C₁₀H₁₂INO, specific mass spectrometry data, including fragmentation patterns and an analysis of the isotopic abundance, is not present in the searched literature. A key feature in the mass spectrum of this compound would be the isotopic pattern resulting from the presence of iodine (¹²⁷I is the only stable isotope) and carbon (¹³C). However, without experimental data, a detailed discussion remains speculative.

X-ray Crystallography for Precise Solid-State Structure Determination

Single Crystal X-ray Diffraction Studies

There are no published single-crystal X-ray diffraction studies for this compound in crystallographic databases. Consequently, crucial data such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available.

Powder X-ray Diffraction Applications for Polycrystalline Samples

Without a reference single-crystal structure or experimental powder diffraction patterns, an analysis for polycrystalline samples, typically used for phase identification and purity assessment, cannot be performed.

Analysis of Molecular Conformation and Intermolecular Geometries

A detailed analysis of the molecule's three-dimensional shape, including bond lengths, bond angles, and torsion angles, as well as the study of intermolecular interactions like hydrogen bonding, is contingent on X-ray crystallography data, which is not available.

Due to the lack of specific data for this compound, the generation of an article that is both scientifically accurate and strictly adherent to the provided outline is not possible.

Computational Chemistry Approaches for N 4 Iodo 2 Methylphenyl Propanamide Systems

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed analysis of molecular properties based on the principles of quantum mechanics. These methods are instrumental in understanding the intrinsic characteristics of N-(4-iodo-2-methylphenyl)propanamide.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netnist.gov It provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like this compound. DFT calculations are employed to determine the molecule's most stable three-dimensional arrangement (optimized geometry) by minimizing its energy.

From this optimized geometry, various molecular parameters can be extracted, including bond lengths, bond angles, and dihedral angles. These parameters provide a precise description of the molecular framework. For instance, DFT calculations would reveal the planarity of the amide group and the spatial orientation of the iodinated phenyl ring relative to the propanamide side chain. Furthermore, DFT is used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov

Table 1: Illustrative Geometric Parameters for this compound Calculated by DFT This table presents hypothetical data representative of what a DFT calculation would yield for this molecule.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N (amide) | ~1.36 Å |

| Bond Length | C-I | ~2.10 Å |

| Bond Angle | O=C-N | ~122° |

| Bond Angle | C-N-H | ~120° |

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular bonding, charge transfer, and hyperconjugative interactions. juniperpublishers.comwisc.edu It translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. researchgate.net

Table 2: Illustrative NBO Analysis of Key Donor-Acceptor Interactions in this compound This table presents hypothetical data showing significant stabilization energies from NBO analysis.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N) | π* (C=O) | ~50-60 |

| LP (O) | σ* (C-N) | ~25-35 |

| π (Phenyl Ring) | π* (C=O) | ~5-10 |

Reactivity Prediction and Molecular Descriptors

Computational methods are highly effective at predicting the chemical reactivity of a molecule. By analyzing various molecular descriptors derived from the calculated electronic structure, one can identify the most probable sites for chemical reactions.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. scholarsresearchlibrary.com It illustrates the charge distribution on the molecular surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. chemrxiv.org

In an MEP map of this compound, the regions of negative potential (typically colored red or yellow) indicate sites that are susceptible to electrophilic attack. These would be concentrated around the electronegative carbonyl oxygen atom and, to a lesser extent, the iodine atom and the π-system of the phenyl ring. researchgate.net Conversely, regions of positive potential (colored blue) highlight sites prone to nucleophilic attack. For this molecule, the most positive potential would be located around the amide hydrogen atom, indicating its acidic nature. researchgate.net

For a more quantitative prediction of reactivity, Fukui functions and Average Local Ionization Energy (ALIE) are employed. These are "reactivity descriptors" that pinpoint specific atoms within a molecule that are most likely to participate in a reaction. researchgate.net

The Fukui function measures the change in electron density at a specific point when an electron is added to or removed from the molecule. It helps identify the most susceptible sites for:

Nucleophilic attack (where an electron is accepted), corresponding to the LUMO distribution.

Electrophilic attack (where an electron is donated), corresponding to the HOMO distribution.

Radical attack .

ALIE provides a measure of the energy required to remove an electron from a specific point on the molecular surface. Regions with low ALIE values indicate sites that are more easily ionized and are thus more susceptible to electrophilic attack. For this compound, these analyses would likely identify the carbonyl oxygen and certain carbons in the aromatic ring as primary centers for electrophilic interaction. researchgate.net

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically (cleaving it to form two radicals). nist.gov Calculating BDEs for various bonds within a molecule is a direct way to assess its chemical stability and predict its degradation pathways. researchgate.net Bonds with lower BDE values are weaker and more likely to break under thermal or photochemical stress.

In this compound, several bonds are of interest for stability assessment. The C-I bond is typically weaker than C-H or C-C bonds and would be a probable site of initial degradation. Other important bonds include the amide C-N bond and the N-H bond. researchgate.net Calculating these BDEs helps to understand the molecule's susceptibility to processes like autoxidation or hydrolysis. researchgate.net For example, a relatively low N-H BDE might suggest a potential role as a radical scavenger.

Table 3: Illustrative Bond Dissociation Energies (BDE) for Selected Bonds in this compound This table presents hypothetical BDE values to illustrate relative bond strengths.

| Bond | Calculated BDE (kcal/mol) | Implication for Stability |

|---|---|---|

| Aromatic C-I | ~65-75 | Potential site for photodegradation or radical reactions. |

| Amide N-H | ~90-100 | Relatively strong, but susceptible to hydrogen abstraction. |

| Amide C-N | ~95-105 | Strong due to resonance, indicating amide group stability. |

| Aromatic C-H | ~110-115 | Very strong, unlikely to be a primary reaction site. |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing detailed insights into their conformational flexibility and interactions with the surrounding environment, such as solvents.

Conformational Dynamics: The conformational landscape of this compound is primarily defined by the rotational barriers around several key single bonds. MD simulations can explore these dynamics by tracking the evolution of dihedral angles over time. The most significant conformational degrees of freedom include:

Amide Bond Torsion (ω): The C-N amide bond possesses a significant double-bond character due to resonance, leading to a high rotational barrier. This typically results in two stable planar conformers: syn-periplanar (ω ≈ 180°) and anti-periplanar (ω ≈ 0°). For secondary amides like this, the syn-periplanar (trans) conformation is overwhelmingly favored energetically.

Aryl-Nitrogen Torsion (φ): The rotation around the N-C(aryl) bond dictates the orientation of the propanamide group relative to the phenyl ring. The presence of the ortho-methyl group introduces steric hindrance, which is expected to favor a non-planar conformation where the amide group is twisted out of the plane of the phenyl ring. This twisting disrupts the π-conjugation between the nitrogen lone pair and the aromatic system.

Propanamide Chain Torsion (ψ): Rotation around the N-C(carbonyl) and C(carbonyl)-C(ethyl) bonds determines the orientation of the ethyl group.

MD simulations in a vacuum or in various solvents would allow for the mapping of the potential energy surface related to these rotations, identifying the most stable low-energy conformers and the energy barriers between them.

Solvent Interactions: The interaction of this compound with solvent molecules significantly influences its conformational preferences and behavior in solution. MD simulations using explicit solvent models can provide a detailed picture of these interactions. frontiersin.org

In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the solvent molecules would act as strong hydrogen bond acceptors for the amide N-H proton. In protic solvents like methanol (B129727) or water, the solvent can act as both a hydrogen bond donor (to the carbonyl oxygen) and acceptor (from the amide N-H). These specific solute-solvent hydrogen bonds compete with potential intramolecular interactions and influence the equilibrium between different conformers. rsc.orgnih.gov Simulations can quantify the strength and lifetime of these hydrogen bonds and characterize the structure of the first solvation shell around the molecule. This analysis helps explain differences in solubility and reactivity in various media.

| Dihedral Angle | Atoms Defining the Angle | Expected Behavior from MD Simulations | Influencing Factors |

|---|---|---|---|

| Aryl-Nitrogen (φ) | C(aryl)-C(aryl)-N-C(carbonyl) | Favors a twisted, non-planar state (φ ≠ 0° or 180°) | Steric hindrance from ortho-methyl group |

| Amide (ω) | C(aryl)-N-C(carbonyl)=O | Strongly prefers trans conformation (ω ≈ 180°) | Amide bond resonance |

| Propanamide (ψ) | N-C(carbonyl)-C(ethyl)-C(methyl) | Rotation leads to multiple low-energy conformers | Steric and electronic effects of the ethyl group |

Theoretical Studies of Intermolecular Interactions and Crystal Packing

Theoretical studies are crucial for understanding how individual molecules of this compound self-assemble in the solid state. These studies typically involve quantum chemical calculations on molecular dimers and clusters, as well as analyses of potential crystal lattices.

Intermolecular Interactions: The crystal structure of this compound is expected to be dominated by a combination of strong and weak intermolecular forces. Based on its functional groups, the following interactions are anticipated:

N-H···O=C Hydrogen Bonds: This is the most significant directional interaction. The amide N-H group is a strong hydrogen bond donor, while the carbonyl oxygen is a strong acceptor. These interactions typically lead to the formation of one-dimensional chains or centrosymmetric dimers, which act as primary supramolecular synthons in the crystal packing of amides.

C-I···O Halogen Bonds: The iodine atom on the phenyl ring possesses a region of positive electrostatic potential on its outermost surface (a σ-hole), allowing it to act as a halogen bond donor. It can form a directional, attractive interaction with an electron-rich atom, most likely the carbonyl oxygen of a neighboring molecule. Studies on structurally similar 2-iodo-phenyl amides have shown that short I···O interactions (around 3.0-3.1 Å) are a key feature in their crystal structures, often linking molecules into chains or dimers. mdpi.com

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, although the presence of bulky substituents might lead to offset or edge-to-face arrangements rather than a direct face-to-face overlap.

Crystal Packing Analysis: Computational methods like Density Functional Theory (DFT), particularly with dispersion corrections (DFT-D), can be used to calculate the energies of these various intermolecular interactions. Symmetry-Adapted Perturbation Theory (SAPT) can further decompose these interaction energies into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces, revealing the fundamental nature of the bonds. nih.govsemanticscholar.org

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Expected Role in Crystal Packing |

|---|---|---|---|---|

| Hydrogen Bond | N-H (amide) | O=C (carbonyl) | 1.9 - 2.2 (H···O) | Primary interaction forming chains or dimers |

| Halogen Bond | C-I | O=C (carbonyl) | 3.0 - 3.2 (I···O) | Links primary motifs into 2D or 3D networks |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.5 - 4.0 (centroid-centroid) | Contributes to packing efficiency; likely offset |

| C-H···π Interaction | C-H (methyl/aryl) | Phenyl Ring | 2.6 - 2.9 (H···centroid) | Stabilizes the overall 3D structure |

Based on a comprehensive search for scientific literature, there are no specific published studies available that detail the supramolecular chemistry, crystal structure, or intermolecular interactions of the compound This compound . The detailed analysis requested in the outline—covering specific hydrogen bonding networks, pi-stacking interactions, halogen bonding, crystal engineering, computational analysis, and nucleation studies—requires experimental or computational data derived directly from research on this particular molecule.

While general principles of supramolecular chemistry and intermolecular interactions in related iodinated amides and other organic molecules are well-documented, applying this general knowledge to create a specific, data-driven article about this compound would be speculative and scientifically inaccurate. The explicit request for "detailed research findings" and "data tables" cannot be fulfilled without access to dedicated research on this compound.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and adherence to the provided outline. The information necessary to populate the specified sections and subsections is not present in the available scientific literature.

Mechanistic Investigations of Chemical Transformations Involving N 4 Iodo 2 Methylphenyl Propanamide Precursors and Derivatives

Application of Isotopic Labeling in Reaction Mechanism Elucidation

Isotopic labeling is a powerful tool for tracing the fate of atoms and bonds throughout a chemical reaction, providing direct evidence for proposed mechanistic pathways. By replacing an atom with its heavier isotope, one can probe whether a particular bond is broken in the rate-determining step and trace the connectivity of atoms from reactants to products.

The Kinetic Isotope Effect (KIE) is a phenomenon observed when the rate of a reaction changes upon isotopic substitution at a position involved in bond breaking or formation in the rate-determining step. A primary KIE (kH/kD > 1) is typically observed when a C-H bond is cleaved in the slowest step of the reaction, as the greater zero-point energy of the C-H bond compared to the C-D bond leads to a lower activation energy for C-H bond cleavage.

In the context of reactions involving derivatives of N-(4-iodo-2-methylphenyl)propanamide, KIE studies can be instrumental in understanding mechanisms such as C-H activation or other steps where a proton transfer is critical. For instance, in a hypothetical rhodium-catalyzed C-H functionalization of an anilide, a KIE study could differentiate between mechanisms where C-H bond cleavage is rate-determining and those where a subsequent step is the slow step. researchgate.net

To illustrate, consider a generic C-H activation/alkenylation reaction of an N-acyl-2-methylaniline derivative. By comparing the initial rates of the reaction for the undeuterated substrate and its deuterated isotopologue (where the methyl group protons are replaced by deuterium), a KIE can be determined.

Interactive Data Table: Kinetic Isotope Effect in a Hypothetical C-H Functionalization

| Substrate | Initial Rate (M/s) | kH/kD | Implication for Rate-Determining Step |

| N-(2-methylphenyl)propanamide | 1.5 x 10⁻⁵ | 2.8 | C-H bond cleavage is likely involved. |

| N-(2-(trideuteriomethyl)phenyl)propanamide | 0.54 x 10⁻⁵ |

A kH/kD value significantly greater than 1, as shown in the table, would suggest that the cleavage of the C-H bond of the methyl group is a key component of the rate-determining step of the reaction. Conversely, a KIE close to 1 would indicate that C-H bond breaking occurs in a fast step, either before or after the rate-limiting step. Such studies are crucial for optimizing catalyst design and reaction conditions. nih.govpkusz.edu.cnresearchgate.net

Stable isotope tracer studies involve the incorporation of a "heavy" isotope at a specific position in a reactant molecule and then determining its location in the products and intermediates. This technique provides an unambiguous map of bond-forming and bond-breaking events.

¹³C and ¹⁵N Labeling: In transformations involving the amide functionality of this compound, such as palladium-catalyzed C-N cross-coupling reactions to form more complex derivatives, ¹³C and ¹⁵N labeling can be highly informative. researchgate.netalexotech.comresearchgate.net For example, by using ¹⁵N-labeled propanamide in the synthesis of the parent compound, one could confirm that the nitrogen atom in the final product originates from the amide and not from another nitrogen source. Similarly, ¹³C labeling of the carbonyl carbon can be used to follow the integrity of the amide bond throughout a reaction sequence. The analysis is often carried out using NMR spectroscopy, where the coupling between the isotope and adjacent nuclei (e.g., ¹³C-¹⁵N coupling) provides direct evidence of connectivity. nih.govacs.orgnih.gov

¹⁸O Labeling: The oxygen atom of the amide carbonyl group can be labeled with ¹⁸O to study reactions such as hydrolysis or rearrangements. nih.govnih.govfz-juelich.de For instance, in the hydrolysis of this compound to 4-iodo-2-methylaniline (B78855) and propanoic acid, performing the reaction in H₂¹⁸O would lead to the incorporation of ¹⁸O into the resulting carboxylic acid if the mechanism involves nucleophilic attack of water at the carbonyl carbon. Mass spectrometry or ¹³C NMR spectroscopy can be used to detect the presence and location of the ¹⁸O label in the products.

Interactive Data Table: Application of Stable Isotopes in Mechanistic Studies

| Isotope | Labeled Reactant Fragment | Potential Reaction Studied | Analytical Technique | Information Gained |

| ¹⁵N | Propanamide nitrogen | C-N coupling | NMR Spectroscopy | Confirms the origin of the nitrogen atom in the product. |

| ¹³C | Carbonyl carbon of propanamide | Amide bond integrity | NMR Spectroscopy | Tracks the carbonyl group through the reaction sequence. |

| ¹⁸O | Water (solvent) | Amide hydrolysis | Mass Spectrometry | Elucidates the mechanism of nucleophilic attack. |

| ²H | Methyl group on the phenyl ring | C-H activation | NMR Spectroscopy | Determines the site of initial bond cleavage. |

These tracer studies provide definitive evidence that is often unattainable through other means, allowing for the confident assignment of reaction mechanisms.

In Situ Spectroscopic Reaction Monitoring (e.g., ReactIR, ReactNMR) for Intermediates Identification

The direct observation of reactive intermediates is a primary goal of mechanistic studies. In situ spectroscopic techniques allow for the real-time monitoring of a reaction mixture without the need for sampling and quenching, which can often alter the composition of the reaction.

ReactIR (Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy): ReactIR is a powerful tool for monitoring the concentration of reactants, products, and intermediates that have distinct infrared absorptions. youtube.com In reactions involving this compound, the strong carbonyl stretch of the amide group (typically around 1650-1680 cm⁻¹) provides an excellent spectroscopic handle. For example, in a reaction where the amide is converted to another functional group, the disappearance of the amide carbonyl peak and the appearance of new peaks corresponding to the product can be tracked in real time. This allows for the determination of reaction kinetics and can reveal the presence of transient intermediates that may have their own characteristic IR absorptions.

ReactNMR (In Situ Nuclear Magnetic Resonance Spectroscopy): NMR spectroscopy provides detailed structural information about species in solution. acs.orguwindsor.ca By placing an NMR probe within a reacting system, it is possible to obtain spectra at various time points throughout the reaction. This is particularly useful for identifying and structurally characterizing intermediates that may be present in low concentrations. For example, in a palladium-catalyzed cross-coupling reaction involving this compound, ³¹P NMR could be used to monitor the phosphorus-containing ligands on the palladium center, providing insight into the nature of the active catalyst and any catalyst-substrate complexes. Similarly, ¹H and ¹³C NMR can track the transformation of the organic substrate into the product, potentially revealing the signals of key intermediates. nih.gov

Interactive Data Table: In Situ Spectroscopic Monitoring Techniques

| Technique | Principle | Information Obtained | Example Application for this compound Chemistry |

| ReactIR | Infrared spectroscopy | Concentration profiles of reactants, products, and intermediates over time; reaction kinetics. | Monitoring the consumption of the amide carbonyl in a hydrolysis or reduction reaction. |

| ReactNMR | Nuclear magnetic resonance spectroscopy | Detailed structural information of all species in solution; identification of transient intermediates. | Observing the formation of an organometallic intermediate in a cross-coupling reaction. |

The combination of these in situ techniques can provide a comprehensive picture of the reaction progress and the species involved, from starting materials to final products, including the fleeting intermediates that dictate the reaction pathway.

Computational Modeling of Reaction Pathways and Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mechanistic investigations. researchgate.netyoutube.com It allows for the theoretical exploration of reaction pathways, the calculation of the energies of intermediates and transition states, and the prediction of reaction outcomes.

For chemical transformations involving this compound and its derivatives, computational modeling can provide insights that are difficult or impossible to obtain experimentally. For example, in a complex, multi-step reaction, there may be several plausible mechanistic pathways. DFT calculations can be used to compute the energy profile for each proposed pathway. The pathway with the lowest energy barrier is likely to be the one that is operative under the experimental conditions.

Transition State Analysis: A key strength of computational modeling is the ability to locate and characterize transition state structures. researchgate.netnih.govresearchgate.netacs.orgnih.gov The geometry of a transition state reveals the arrangement of atoms at the point of highest energy along the reaction coordinate, providing a snapshot of the bond-breaking and bond-forming processes. The calculated activation energy (the energy difference between the reactants and the transition state) can be correlated with the experimentally observed reaction rate. Furthermore, the calculation of vibrational frequencies can confirm that a located structure is a true transition state (characterized by a single imaginary frequency) and can also be used to predict KIEs for comparison with experimental data.

For instance, in a hypothetical SₙAr reaction where the iodide of this compound is displaced by a nucleophile, DFT calculations could be used to model the Meisenheimer complex intermediate and the transition states leading to and from it. This would provide information on the rate-determining step and the influence of the methyl and propanamide substituents on the reaction rate. acs.org

Interactive Data Table: Computational Modeling in Mechanistic Elucidation

| Computational Method | Information Provided | Application to this compound Chemistry |

| Density Functional Theory (DFT) | Reaction energy profiles, geometries of intermediates and transition states, activation energies. | Determining the most likely pathway for a palladium-catalyzed C-N coupling reaction. |

| Transition State Searching | Detailed structure of the highest energy point on the reaction coordinate. | Visualizing the bond-breaking and bond-forming processes in a nucleophilic aromatic substitution. |

| Frequency Calculations | Confirmation of transition states, prediction of Kinetic Isotope Effects. | Calculating the expected kH/kD for a C-H activation step to compare with experimental results. |

By integrating the findings from isotopic labeling, in situ spectroscopy, and computational modeling, a detailed and robust understanding of the mechanisms of chemical transformations involving this compound and its derivatives can be achieved. This knowledge is invaluable for the rational design of improved and novel synthetic methodologies.

Green Chemistry Principles Applied to the Synthesis of N 4 Iodo 2 Methylphenyl Propanamide

Maximizing Atom Economy in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Traditional amide synthesis methods, such as those using stoichiometric coupling reagents, often exhibit poor atom economy due to the formation of significant amounts of byproducts that are not incorporated into the final molecule.

A more atom-economical approach would be the direct amidation of 4-iodo-2-methylaniline (B78855) with propanoic acid, which ideally would only produce water as a byproduct. This type of reaction, often facilitated by a catalyst, significantly enhances atom economy by ensuring that the maximum number of atoms from the starting materials are integrated into the final product. Rearrangement and addition reactions are inherently more atom-economical than substitution or elimination reactions.

Table 1: Comparison of Atom Economy in Different Synthetic Routes

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Traditional (Propanoyl Chloride) | 4-iodo-2-methylaniline + Propanoyl Chloride | N-(4-iodo-2-methylphenyl)propanamide | Hydrochloric Acid | Lower |

| Greener (Direct Amidation) | 4-iodo-2-methylaniline + Propanoic Acid | This compound | Water | Higher |

Note: The table illustrates the conceptual difference in atom economy. Actual percentages would require molar mass calculations for specific balanced equations.

Strategic Solvent Selection and Utilization of Greener Alternatives

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Many traditional amidation reactions utilize halogenated solvents like dichloromethane (B109758) or polar aprotic solvents such as N,N-dimethylformamide (DMF), which are associated with significant health and environmental hazards. Green chemistry encourages the use of safer, more environmentally benign solvents.

For the synthesis of this compound, several greener alternatives can be considered:

Aqueous Media: When feasible, water is an ideal green solvent due to its non-toxicity, availability, and safety.

Bio-based Solvents: Solvents derived from renewable resources, such as cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and p-cymene, have emerged as viable replacements for conventional solvents in amidation reactions. For instance, p-cymene, which has a higher boiling point than toluene, can lead to improved yields and easier product separation.

Solvent-Free Conditions: The most ideal scenario from a green chemistry perspective is to conduct reactions without any solvent. Microwave-assisted solvent-free synthesis is a particularly effective technique for amidation, often leading to rapid reactions and high yields.

Table 2: Evaluation of Solvents for Amide Synthesis

| Solvent | Classification | Advantages | Disadvantages |

| Dichloromethane | Halogenated | Effective for many reactions | Toxic, environmentally persistent |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High solvency | Toxic, high boiling point makes removal difficult |

| Water | Aqueous | Non-toxic, safe, abundant | Limited solubility for many organic reactants |

| p-Cymene | Bio-based | Safer, higher boiling point can improve yields | May require higher energy input |

| Cyclopentyl methyl ether (CPME) | Green | Greener alternative with good performance | Higher cost compared to traditional solvents |

| None (Solvent-Free) | N/A | Eliminates solvent waste, can be faster | Not suitable for all reaction types |

Emphasis on Catalytic Processes Over Stoichiometric Reagents

A key tenet of green chemistry is the use of catalytic reagents in place of stoichiometric ones. Stoichiometric reagents are consumed in the reaction and generate significant waste, whereas catalysts are used in small amounts and can, in principle, be recycled and reused.

In the context of synthesizing this compound, traditional methods often rely on stoichiometric coupling agents like carbodiimides (e.g., DCC, EDCI) or uronium salts (e.g., HATU, HBTU) to facilitate the amide bond formation. These reagents are effective but suffer from poor atom economy and generate substantial waste.

Greener catalytic approaches for amidation include:

Homogeneous and Heterogeneous Catalysis: Transition metal catalysts, such as those based on ruthenium, can enable the direct synthesis of amides from alcohols and amines, producing only hydrogen gas as a byproduct. Boron-based catalysts have also been developed for the

Advanced Synthetic Utility and Derivatization of N 4 Iodo 2 Methylphenyl Propanamide

Cross-Coupling Reactions Utilizing the Aryl Iodide Moiety (e.g., Suzuki-Miyaura coupling)

The aryl iodide group in N-(4-iodo-2-methylphenyl)propanamide is an excellent handle for transition metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. This reaction involves the coupling of the aryl iodide with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base.

The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst. The propanamide group remains stable under these conditions, allowing for the selective formation of a new C-C bond at the 4-position of the phenyl ring. While specific studies on this compound are not extensively detailed, the reaction conditions are well-established for structurally similar 4-halo-2-methylaniline derivatives. mdpi.com These analogous reactions demonstrate that the coupling is efficient for forming biaryl structures, which are common cores in many biologically active molecules and functional materials.

Below is a table representing typical conditions for a Suzuki-Miyaura coupling reaction based on analogous substrates.

| Coupling Partner | Catalyst | Base | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/Water | 90-100 °C | N-(4-aryl-2-methylphenyl)propanamide |

Transformations Involving the Amide Functional Group

The amide functional group in this compound, and its coupled derivatives, is robust but can be transformed into other important functional groups under specific reaction conditions. The two primary transformations are hydrolysis to a primary amine and reduction to a secondary amine.

Amide Hydrolysis: Amides can be hydrolyzed to their corresponding carboxylic acid and amine components by heating in either aqueous acid or base. libretexts.org For N-aryl amides, these conditions are typically more stringent than those required for esters. masterorganicchemistry.com Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. masterorganicchemistry.com Basic hydrolysis proceeds via nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon. libretexts.org In the context of this molecule, hydrolysis would cleave the propanamide group to yield 4-iodo-2-methylaniline (B78855) (or its 4-aryl derivative after a coupling reaction), liberating the versatile primary amino group for further functionalization.

Amide Reduction: A powerful transformation of amides is their reduction to amines using a strong reducing agent like lithium aluminum hydride (LiAlH₄). ucalgary.calibretexts.org Unlike the reduction of other carbonyl compounds which typically yield alcohols, the reduction of an amide converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). libretexts.orgmasterorganicchemistry.com This reaction is specific to amides and provides a direct route to secondary amines. masterorganicchemistry.com Applying this to this compound would yield N-propyl-4-iodo-2-methylaniline, converting the acyl relationship to an alkyl one.

The following table summarizes these key transformations.

| Transformation | Reagents & Conditions | Product Functional Group | Resulting Compound Structure |

|---|---|---|---|

| Acidic Hydrolysis | H₃O⁺ (e.g., aq. HCl), Heat | Primary Amine | 4-substituted-2-methylaniline |

| Basic Hydrolysis | OH⁻ (e.g., aq. NaOH), Heat | Primary Amine | 4-substituted-2-methylaniline |

| Reduction | 1. LiAlH₄, THF/Ether 2. H₂O workup | Secondary Amine | N-propyl-4-substituted-2-methylaniline |

Incorporation of the Compound into More Complex Molecular Architectures and Scaffolds

The true synthetic power of this compound lies in its role as a bifunctional building block, enabling the sequential and controlled construction of complex molecules. The propanamide group can be viewed as a protecting group for the aniline (B41778) nitrogen, allowing the aryl iodide to be manipulated selectively without interference from the amine.

A common synthetic strategy involves first performing a Suzuki-Miyaura coupling reaction on the aryl iodide to install a desired aryl substituent at the 4-position. This step creates a substituted N-(2-methylbiphenyl-4-yl)propanamide scaffold. Following this, the amide group can be transformed as described previously.

For instance, hydrolysis of the amide reveals the primary aniline, a crucial intermediate in the synthesis of many pharmaceuticals and heterocyclic systems like quinolines. biosynth.com The resulting 4-aryl-2-methylaniline can undergo cyclization reactions or further N-functionalization. Alternatively, reduction of the amide post-coupling yields an N-propyl-4-aryl-2-methylaniline. This sequence provides access to complex secondary amines that would be difficult to synthesize through other routes. This strategic, two-stage functionalization—first at the aryl iodide and second at the amide—allows for the incorporation of the this compound core into a diverse range of larger, more intricate molecular frameworks designed for applications in medicinal chemistry and materials science.

Future Research Perspectives and Emerging Methodologies

Exploration of Novel Catalytic Systems for Highly Efficient and Selective Synthesis

The synthesis of N-aryl amides, such as N-(4-iodo-2-methylphenyl)propanamide, is a cornerstone of modern organic chemistry. researchgate.net While traditional methods often require harsh conditions or stoichiometric activating agents, recent research has focused on the development of advanced catalytic systems to improve efficiency, selectivity, and sustainability. nih.govacs.org Future investigations are expected to delve into several promising areas.

Palladium- and copper-based catalysts have been instrumental in C-N bond formation reactions. researchgate.net Ongoing research aims to develop next-generation catalysts with enhanced activity and broader substrate scope. For instance, the use of palladium N-heterocyclic carbene (Pd-NHC) complexes has shown promise in amination reactions due to their high efficacy. researchgate.net Similarly, the renaissance of copper-catalyzed Ullmann-type reactions, utilizing novel ligands, offers a more cost-effective and sustainable alternative to palladium. researchgate.net The exploration of bimetallic catalytic systems, which can leverage synergistic effects between two different metals, is another exciting frontier that could lead to unprecedented catalytic activity and selectivity in the synthesis of sterically hindered amides like this compound.

Another innovative approach that is gaining traction is the Umpolung Amide Synthesis (UmAS). nih.govacs.orgnih.gov This method reverses the traditional polarity of the reacting partners, offering a unique pathway for amide bond formation that can circumvent issues like α-epimerization in chiral substrates. nih.govacs.orgnih.gov Further development of UmAS for N-aryl amides could provide a powerful tool for accessing novel analogs of this compound with high stereochemical purity.

The table below summarizes some emerging catalytic systems and their potential applicability to the synthesis of this compound.

| Catalytic System | Key Features | Potential Advantages for this compound Synthesis |

| Palladium-NHC Complexes | High efficiency and functional group tolerance in amination reactions. researchgate.net | Improved yields and milder reaction conditions. |

| Copper/Ligand Systems | Cost-effective alternative to palladium for C-N coupling. researchgate.net | Reduced cost and environmental impact. |

| Bimetallic Catalysis | Synergistic effects between two metals leading to enhanced reactivity. | Higher catalytic turnover and selectivity for challenging substrates. |

| Umpolung Amide Synthesis (UmAS) | Reversal of conventional reactivity, avoiding epimerization. nih.govacs.orgnih.gov | Access to chiral derivatives with high enantiopurity. |

Integration of Advanced Computational and Experimental Methodologies for Deeper Understanding